

Investigating the Effect of YO-01027 on Cancer Stem Cells: A Technical Guide

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Compound of Interest

Compound Name: YO-01027

Cat. No.: B1670418

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This technical guide provides an in-depth overview of the compound **YO-01027**, also known as Dibenzazepine (DBZ), and its targeted effects on cancer stem cells (CSCs). **YO-01027** is a potent, dipeptidic γ -secretase inhibitor that has demonstrated significant activity in modulating CSC populations by targeting the Notch signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

YO-01027 functions as a potent inhibitor of γ -secretase, a multi-protein complex essential for the cleavage of several transmembrane proteins, including the Notch receptor.^{[1][2][3][4]} By inhibiting γ -secretase, **YO-01027** prevents the proteolytic cleavage of Notch, which is required to release the Notch Intracellular Domain (NICD).^{[2][4][5]} The translocation of NICD to the nucleus is a critical step for activating the transcription of downstream target genes that regulate CSC self-renewal and proliferation.^{[6][7][8]} The molecular target of **YO-01027** is the N-terminal fragment of presenilin 1 within the γ -secretase complex.^{[1][2][4]} This inhibition leads to a dose-dependent decrease in NICD production, thereby disrupting the entire Notch signaling cascade and mitigating its oncogenic effects.^{[1][2][4]}

Quantitative Data Summary

The inhibitory activity and cellular effects of **YO-01027** have been quantified across various assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Potency of **YO-01027**

Target	Assay Type	IC50 Value	Reference
γ-secretase (Notch cleavage)	Cell-free	2.92 nM	[1][2][9]
γ-secretase (APPL cleavage)	Cell-free	2.64 nM	[1][2][9]
γ-secretase (Notch signaling)	Cell-based (SupT1)	2.9 nM	[2]

| γ-secretase (Aβ40 reduction) | Cell-based (SupT1) | 2.6 nM |[2] |

Table 2: Cellular Effects on Cancer Stem Cells

Cell Type	Effect	Concentration	Incubation Time	Reference
Breast Cancer Stem Cells (BCSCs)	Reduction in cell number and activity	10 μM	Not Specified	[2][4]
Human T-ALL Cells (Oncogenic NOTCH1)	Sensitization to γ-secretase inhibition	0.2 μM	7 days	[9]

| B16 Melanoma Cells | Inhibition of cell viability | 300 μM | 24 hours |[9] |

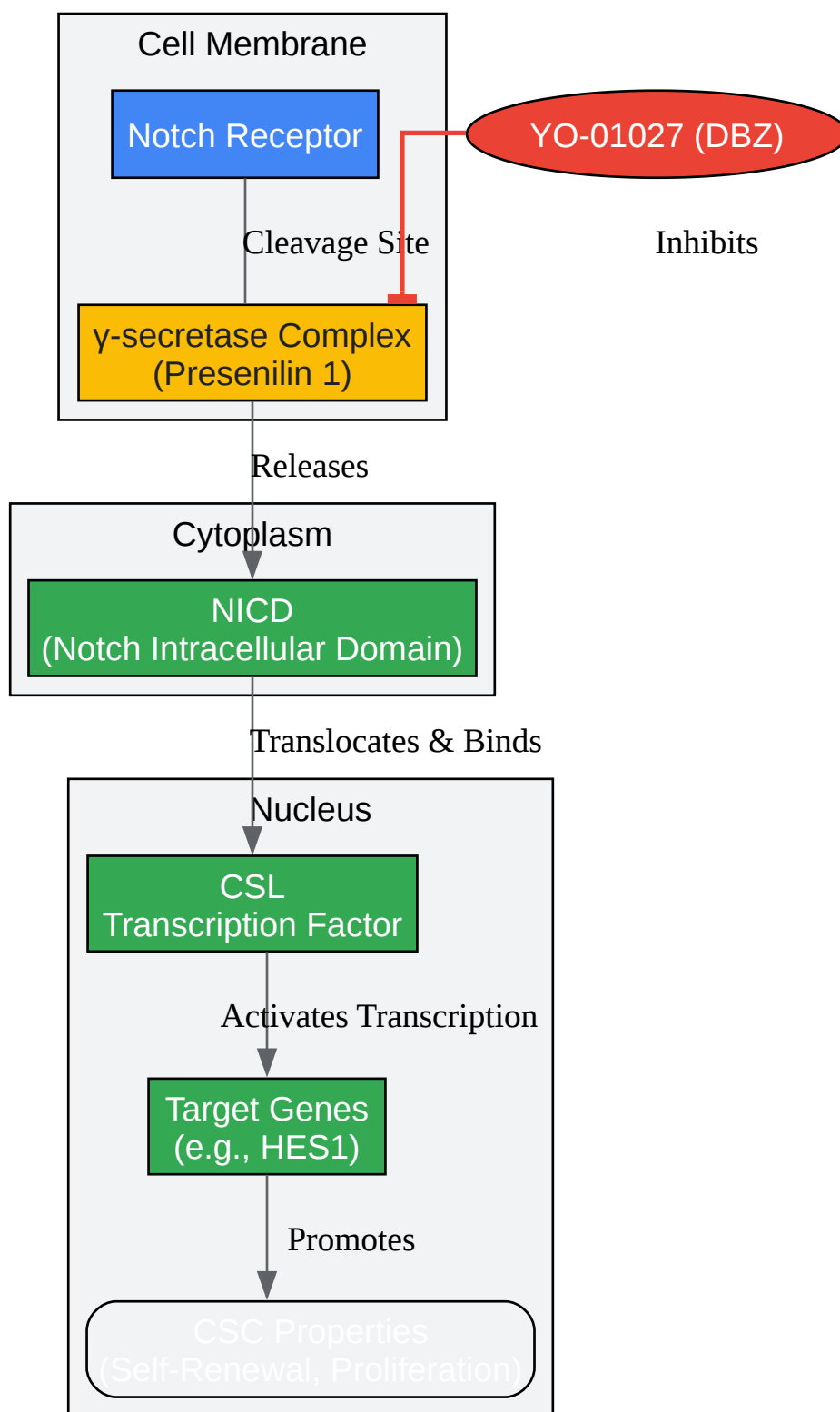
Table 3: In Vivo Efficacy of **YO-01027**

Mouse Model	Tumor Type	Dosage	Administration Route	Outcome	Reference
Xenograft	MCF7 Breast Cancer	1 mg/mL	Intraperitoneal (i.p.)	Significantly decreased tumor volume and increased latency.	[2][4]
Xenograft	MDA-MB-231 Breast Cancer	1 mg/mL	Intraperitoneal (i.p.)	No significant effect on tumor volume.	[2][4]

| Apc(Min) Transgenic | Intestinal Adenomas | Not Specified | Not Specified | Induced differentiation of adenomas. |[5] |

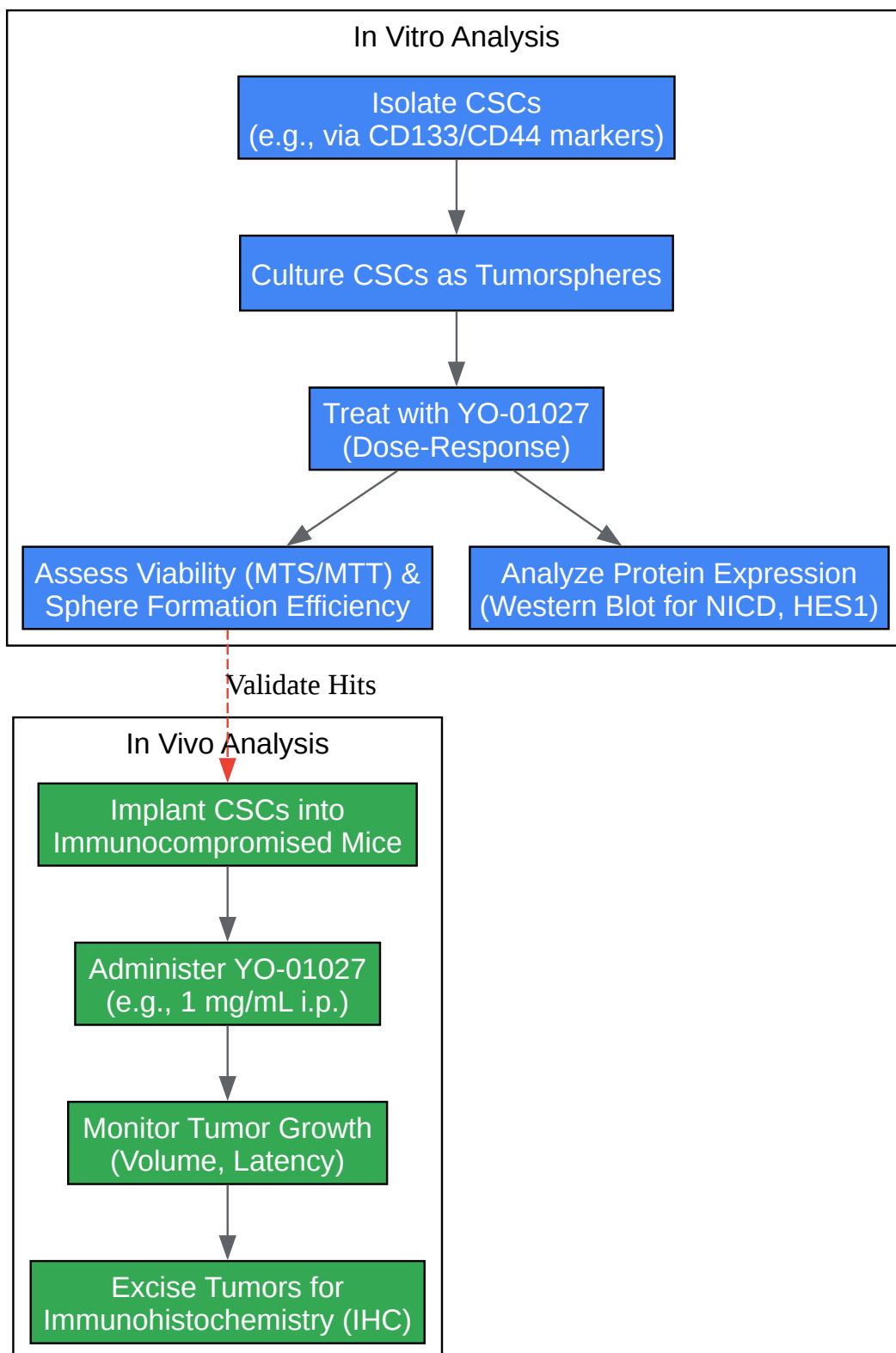
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathway targeted by **YO-01027** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of **YO-01027** on the Notch signaling pathway.



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